4-bromo-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-bromo-5-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
4-bromo-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with biological targets through its hydrazone group. This functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and methoxy groups on the aromatic rings. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other hydrazones.
Properties
Molecular Formula |
C15H12Br2N2O2 |
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Molecular Weight |
412.08 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-21-13-6-7-14(17)11(8-13)9-18-19-15(20)10-2-4-12(16)5-3-10/h2-9H,1H3,(H,19,20)/b18-9+ |
InChI Key |
FDQVCBAOZIRJRY-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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